4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves microwave-assisted methods, highlighting a convenient approach to preparing compounds with thiazolidinone cores. This methodology is significant for generating compounds efficiently, including those related to the target molecule (Zidar, Kladnik, & Kikelj, 2009). Additionally, the synthesis of similar compounds through condensation reactions and further modifications showcases the versatility of synthetic strategies in accessing a wide range of thiazolidinone-based chemicals (Hanna & George, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives often involves complex hydrogen-bonding patterns, contributing to their stability and reactivity. Studies on isomeric reaction products of similar molecules have demonstrated the role of hydrogen bonds in forming sheets or chains, which is crucial for understanding the structural aspects of such compounds (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone compounds includes their participation in various cycloaddition reactions, showcasing their utility in synthesizing more complex molecules. For instance, reactions with primary amines or hydrazine hydrate lead to derivatives with potential biological activity (Stanovnik et al., 2002). This reactivity pattern underlines the versatility of thiazolidinone derivatives as intermediates in organic synthesis.
Scientific Research Applications
Anticancer Activity
Compounds similar to "4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate" have been synthesized and evaluated for their potential anti-cancer properties. One study focused on the synthesis of quinuclidinone derivatives, showing significant anti-proliferative effects against cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Mesomorphic Behaviour and Photoluminescence
Another research area explores the synthesis and characterization of derivatives exhibiting mesomorphic behavior and photoluminescent properties. These properties are crucial for applications in advanced materials, indicating potential use in displays or photonic devices (Han, Wang, Zhang, & Zhu, 2010).
Synthesis of 1,4-Dihydropyridine Derivatives
The chemical versatility of thiazolidinone derivatives is highlighted in their use for synthesizing 1,4-dihydropyridine derivatives, which are of interest due to their broad range of pharmacological activities, including cardiovascular effects (Stanovnik, Hvala, Jukic Sorsak, et al., 2002).
Antitumor Activity
Research into thiazolidin-2-ylidene derivatives also includes the study of their antitumor properties, with some compounds showing promise against specific cancer cell lines, underscoring the therapeutic potential of these molecules (Hanna & George, 2012).
Corrosion Inhibition
In the field of materials science, certain derivatives have been identified as effective corrosion inhibitors for metals, demonstrating the multifaceted applications of these compounds beyond biomedical research (Bedair et al., 2022).
Aldose Reductase Inhibition
The potential for managing diabetic complications through the inhibition of aldose reductase has been explored with benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, presenting a therapeutic approach to prevent or treat long-term diabetic effects (Saeed, Tehseen, Rafique, et al., 2014).
properties
IUPAC Name |
[4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-2-12-21-18(22)17(26-20(21)25)13-14-8-10-16(11-9-14)24-19(23)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDPJKBCYRAFFL-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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